molecular formula C12H13NOS2 B6417772 2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide CAS No. 1060177-75-4

2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide

Cat. No.: B6417772
CAS No.: 1060177-75-4
M. Wt: 251.4 g/mol
InChI Key: UKFHDJNABKFGJP-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are five-membered heterocyclic compounds containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide typically involves the following steps:

    Starting Materials: Thiophene-2-carboxylic acid and thiophene-3-ethylamine.

    Reaction: The carboxylic acid group of thiophene-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The activated carboxylic acid reacts with thiophene-3-ethylamine to form the desired acetamide compound.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The thiophene rings can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the acetamide group can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents under controlled conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-yl-N-[2-(thiophen-3-yl)ethyl]amine.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(Thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive thiophene derivatives.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.

Comparison with Similar Compounds

    Thiophene-2-carboxamide: Similar structure but lacks the ethyl linkage.

    Thiophene-3-carboxamide: Similar structure with the carboxamide group at a different position.

    2-(Thiophen-2-yl)acetamide: Lacks the additional thiophene ring.

Uniqueness: 2-(Thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide is unique due to the presence of two thiophene rings connected by an ethyl linkage, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-thiophen-2-yl-N-(2-thiophen-3-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS2/c14-12(8-11-2-1-6-16-11)13-5-3-10-4-7-15-9-10/h1-2,4,6-7,9H,3,5,8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFHDJNABKFGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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